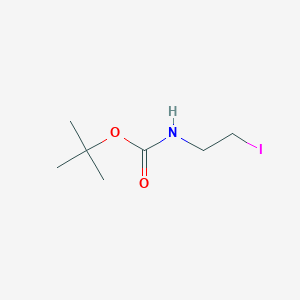

叔丁基(2-碘乙基)氨基甲酸酯

描述

Tert-butyl (2-iodoethyl)carbamate is a useful research compound. Its molecular formula is C7H14INO2 and its molecular weight is 271.1 g/mol. The purity is usually 95%.

The exact mass of the compound Tert-butyl (2-iodoethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl (2-iodoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-iodoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

大气CO2固定:叔丁基(2-碘乙基)氨基甲酸酯在不饱和胺的环化大气CO2固定中发挥作用,高效地导致带有碘甲基基团的环状氨基甲酸酯。这个过程利用叔丁基次碘酸酯在温和条件下(Takeda et al., 2012)。

衍生物的晶体结构:对叔丁基氨基甲酸酯衍生物的研究揭示了晶体结构和分子相互作用的见解。这些衍生物是一类具有潜在应用于材料科学和分子工程的同构家族化合物的一部分(Baillargeon et al., 2017)。

金属化和烷基化研究:对氨基甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物进行了研究,以了解它们在氮和硅之间发生金属化的能力。这个过程允许与各种亲电试剂进行高效反应,有助于发展α-官能化的α-氨基硅烷(Sieburth等人,1996)。

Pd催化的酰胺化反应:叔丁基氨基甲酸酯已被用于与各种芳基卤化物进行Pd催化的交叉偶联反应。这个过程在有机合成中具有重要意义,特别是在形成中等到优良产率化合物方面(Qin et al., 2010)。

糖脂联结物的合成:叔丁基氨基甲酸酯已被用于合成异常的2-脱氧-2-氨基糖氨基甲酸酯。这个过程对生成非天然糖肽建筑块很重要,对几种常见保护基表现出良好的耐受性(Henry & Lineswala, 2007)。

氨基保护基的化学选择性转化:叔丁基氨基甲酸酯衍生物已应用于氨基保护基的转化。这个过程有助于有机化学中各种化合物的化学选择性合成(Sakaitani & Ohfune, 1990)。

安全和危害

Tert-butyl (2-iodoethyl)carbamate is associated with several hazard statements, including H302+H312+H332-H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

属性

IUPAC Name |

tert-butyl N-(2-iodoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14INO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEDOXQZANMVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348849 | |

| Record name | tert-butyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122234-46-2 | |

| Record name | tert-butyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-iodoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。